N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-1-benzofuran-2-carboxamide
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Overview
Description
N-(2-{[2,2’-bifuran]-5-yl}-2-hydroxyethyl)-1-benzofuran-2-carboxamide is a complex organic compound that features a unique structure combining bifuran and benzofuran moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[2,2’-bifuran]-5-yl}-2-hydroxyethyl)-1-benzofuran-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2,2’-bifuran with an appropriate hydroxyethylating agent under controlled conditions to introduce the hydroxyethyl group. This intermediate is then reacted with benzofuran-2-carboxylic acid or its derivatives to form the final carboxamide product. The reaction conditions often include the use of coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as microwave-assisted synthesis can be employed to enhance reaction rates and efficiency . Additionally, the use of continuous flow reactors can help in scaling up the production while maintaining consistent quality.
Chemical Reactions Analysis
Types of Reactions
N-(2-{[2,2’-bifuran]-5-yl}-2-hydroxyethyl)-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form corresponding furanones.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the furan and benzofuran rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve solvents like dichloromethane or ethanol and may require specific temperatures and pH levels to achieve optimal results .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield furanones, while reduction can produce dihydrofuran derivatives.
Scientific Research Applications
N-(2-{[2,2’-bifuran]-5-yl}-2-hydroxyethyl)-1-benzofuran-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules, potentially leading to the development of new drugs or biochemical probes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in areas such as anti-inflammatory and anticancer treatments.
Mechanism of Action
The mechanism of action of N-(2-{[2,2’-bifuran]-5-yl}-2-hydroxyethyl)-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2,5-Furandicarboxylic acid: A related compound used as a monomer in polymer synthesis.
Bifuran derivatives: Compounds with similar bifuran structures but different functional groups.
Benzofuran derivatives: Compounds with benzofuran moieties and varying substituents.
Uniqueness
N-(2-{[2,2’-bifuran]-5-yl}-2-hydroxyethyl)-1-benzofuran-2-carboxamide stands out due to its combination of bifuran and benzofuran structures, which imparts unique chemical and physical properties. This dual functionality allows for a broader range of applications and interactions compared to compounds with only one of these moieties .
Properties
IUPAC Name |
N-[2-[5-(furan-2-yl)furan-2-yl]-2-hydroxyethyl]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO5/c21-13(15-7-8-17(25-15)16-6-3-9-23-16)11-20-19(22)18-10-12-4-1-2-5-14(12)24-18/h1-10,13,21H,11H2,(H,20,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWKOSOVVWDMJRY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)NCC(C3=CC=C(O3)C4=CC=CO4)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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